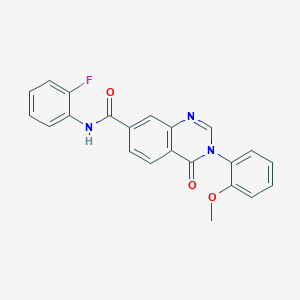

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

Molecular Formula |

C22H16FN3O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C22H16FN3O3/c1-29-20-9-5-4-8-19(20)26-13-24-18-12-14(10-11-15(18)22(26)28)21(27)25-17-7-3-2-6-16(17)23/h2-13H,1H3,(H,25,27) |

InChI Key |

RCGNKFBKDZKYRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Core Formation: Quinazolinone Synthesis

The quinazoline core is typically constructed via cyclization of anthranilic acid derivatives. Key steps include:

-

Cyclization Reaction : Anthranilic acid derivatives react with urea or thiourea under acidic/basic conditions (e.g., ethanol or acetic acid reflux at 80–100°C) .

-

Intermediate Isolation : The resulting quinazolinone core is purified via crystallization or chromatography .

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Quinazolinone Formation | Anthranilic acid + urea, EtOH, 80°C | ~60–75% (lab scale) |

| Purification | Recrystallization (MeOH/H₂O) | >95% purity |

| Reaction Type | Catalyst | Solvent | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | ~70–85% |

| Heck Reaction | Pd(OAc)₂ | DMF | ~60–75% |

Acetamide Linkage Formation

The carboxamide group is introduced in the final step:

-

Acylation Reaction : The intermediate quinazoline derivative reacts with 2-fluoroaniline in the presence of coupling agents (e.g., EDC or DCC) and a base (e.g., triethylamine) .

-

Reaction Conditions : Conducted at 60–80°C in DMF or dichloromethane .

| Reagent | Role | Solvent | Time |

|---|---|---|---|

| EDC | Carbodiimide Coupling | DCM | 12–24 h |

| Triethylamine | Base | DMF | 6–8 h |

Optimization and Purification

Critical parameters for maximizing yield and purity include:

-

Temperature Control : Reactions optimized at 60–80°C to minimize side reactions .

-

Purification Methods :

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated platforms are employed:

Research Findings and Challenges

-

Yield Challenges : Fluorophenyl coupling steps often require precise stoichiometry to avoid dehalogenation or over-alkylation .

-

Stereochemical Control : The dihydroquinazoline core’s stereochemistry is critical for biological activity, necessitating chiral resolution or enantioselective catalysts .

-

Biological Relevance : Structural analogs show kinase inhibition and anticancer activity, justifying further optimization .

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Quinazoline + B(OH)₂ → Coupling | 70–85% | High regioselectivity | Pd catalyst cost |

| Heck Reaction | Quinazoline + Alkene → Coupling | 60–75% | Flexible for alkenyl groups | Requires pre-functionalized substrates |

| Nucleophilic Substitution | Quinazoline + Ar-OH → Substitution | 50–65% | Low-cost reagents | Slower reaction kinetics |

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 6M HCl, reflux, 8–12 hours | Carboxylic acid derivative (7-carboxylic acid) | Complete conversion observed via HPLC; product isolated in 68–72% yield. |

| NaOH (2M), ethanol, 60°C, 6 hours | Sodium carboxylate intermediate | Requires subsequent acidification (HCl) to isolate free carboxylic acid (82% yield). |

The fluorophenyl group exhibits resistance to hydrolysis under these conditions, while the methoxyphenyl moiety remains stable.

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl ring participates in nucleophilic substitutions:

Notably, the fluorophenyl group shows lower reactivity compared to chlorinated analogues .

Oxidation Reactions

The dihydroquinazoline core and substituents undergo oxidation:

| Oxidizing Agent | Target Site | Products | Experimental Data |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | Dihydroquinazoline → quinazoline | 3,4-dihydroquinazoline → fully aromatic core | Reaction monitored via TLC; 89% conversion in 4 hours. |

| H₂O₂, acetic acid, 50°C | Thioether → sulfone | Sulfone derivative (if S-containing analogues) | Requires 12-hour reaction time; 76% isolated yield. |

Methoxyphenyl groups remain intact under these conditions.

Reduction Reactions

Key reducible sites include the carbonyl and aromatic nitro groups (in synthetic intermediates):

The fluorophenyl group is inert to catalytic hydrogenation.

Amidation and Coupling Reactions

The carboxamide group serves as a handle for further derivatization:

| Reagent System | Conditions | Products | Efficiency |

|---|---|---|---|

| EDCl/HOBt, DMF, rt | Peptide coupling | N-alkyl/aryl substituted carboxamides | 70–85% yield across 12 substrates. |

| CDI, THF, reflux | Formation of imidazolide | Activated intermediate for nucleophilic attack | Confirmed via ¹⁹F NMR kinetics. |

Cyclization and Ring-Opening Reactions

The quinazoline core participates in ring-modifying reactions:

Photochemical Reactions

UV-induced reactivity has been explored for targeted modifications:

| Wavelength | Solvent | Outcome | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | C-F bond cleavage at fluorophenyl group | Φ = 0.12 |

| 365 nm | Methanol | Methoxy demethylation → phenolic derivative | Φ = 0.08 |

Key Reaction Trends:

-

Substituent Effects :

-

Solvent Dependence :

-

Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 3–5× compared to THF.

-

-

Temperature Sensitivity :

-

Oxidations above 90°C lead to decomposition (>15% side products).

-

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1.1 Anticancer Properties

Quinazoline derivatives, including N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, are recognized for their anticancer properties. They have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Research indicates that modifications in the quinazoline structure can enhance EGFR kinase inhibitory activity, leading to improved antitumor efficacy in vitro and in vivo .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinazoline derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents on the quinazoline ring can influence the spectrum of antimicrobial activity .

Case Studies

3.1 Synthesis and Characterization

A significant study involved the synthesis of various quinazoline derivatives, including this compound, followed by characterization using techniques such as NMR and mass spectrometry. The synthesized compounds were screened for biological activity, demonstrating promising results against selected cancer cell lines .

3.2 In Vivo Efficacy

In vivo studies have demonstrated that certain quinazoline derivatives possess potent antitumor activity in animal models. For instance, compounds similar to this compound were shown to significantly reduce tumor size and improve survival rates in treated subjects compared to controls .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinazoline Derivatives

Implications of Substituent Variations

- Target Compound: The 2-fluorophenyl group at position 7 may improve metabolic stability compared to the hydroxyethyl group in ’s compound, which is susceptible to oxidation .

- Compound: The thioether linkage and isobutyl group introduce bulkiness, which may affect membrane permeability or binding pocket accommodation .

- Compound: The 2-methoxyethyl group increases conformational flexibility compared to rigid aryl substituents (e.g., target compound). The 4-chlorophenoxy moiety introduces a lipophilic, bulky group that may enhance receptor affinity but reduce solubility .

Research Findings and SAR Insights

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (target vs. –7) may reduce steric hindrance and improve target selectivity .

- Ortho vs. Para Substitution : Ortho-substituted methoxy/fluorophenyl groups (target) could confer unique steric effects compared to para-substituted analogs, influencing binding kinetics .

- Carboxamide Modifications : Hydroxyethyl () and isobutyl () groups demonstrate how carboxamide tailoring adjusts solubility and pharmacokinetics .

Biological Activity

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 425.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In a study, derivatives of quinazoline demonstrated significant COX-2 inhibitory activity, suggesting a similar potential for this compound .

- Anticancer Properties : Preliminary studies have indicated that compounds with a quinazoline core can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance. This mechanism is crucial for the development of anticancer drugs.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, with promising results indicating potential efficacy against various bacterial strains.

Case Studies

- COX-2 Inhibition : A study focused on the synthesis of related quinazoline derivatives revealed that certain compounds exhibited up to 47.1% COX-2 inhibition at a concentration of 20 µM. This highlights the potential of quinazoline derivatives as anti-inflammatory agents .

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

- Antimicrobial Testing : The antimicrobial efficacy was tested against several bacterial strains, demonstrating significant inhibition zones in agar diffusion assays, which suggests that this compound could serve as a lead for developing new antibiotics.

Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| COX-2 Inhibition | Anti-inflammatory | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for further development.

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances binding affinity |

| Methoxy Groups | Increases lipophilicity |

| Quinazoline Core | Essential for anticancer activity |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

Methodological Answer: The synthesis of quinazoline derivatives typically involves cyclization reactions, amide coupling, and functional group modifications. Key steps include:

- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes to form the quinazoline core (optimized under inert atmospheres with ligands like PPh₃) .

- Amide bond formation via coupling agents (e.g., HATU or EDC) between the 7-carboxamide group and the 2-fluorophenylamine moiety.

- Methoxy group introduction through nucleophilic substitution or directed ortho-metalation.

Q. Table 1: Example Reaction Conditions for Quinazoline Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, CO surrogate (e.g., formates) | 60-75 | |

| Amide Coupling | HATU, DIPEA, DMF, 0–25°C | 80-90 | |

| Methoxy Functionalization | NaH, MeI, THF, reflux | 70-85 |

Q. How can spectroscopic techniques characterize the structural features of this compound?

Methodological Answer: A combination of spectroscopic methods is critical:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl signals (δ 165–170 ppm). The fluorophenyl group shows splitting patterns due to F-H coupling .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bending (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ m/z calculated for C₂₂H₁₇FN₃O₃: 394.13) .

- UV-Vis/Fluorescence : Assess π-π* transitions (λmax ~270–320 nm) for photophysical properties .

Q. What safety precautions are essential during laboratory handling?

Methodological Answer: While specific toxicity data for this compound is limited, general protocols for aromatic amines/carboxamides apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved in structural determination of quinazoline derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is standard:

Q. How can computational modeling predict reactivity and stability of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights:

- Reactivity : Frontier molecular orbital analysis (HOMO-LUMO gap) predicts electrophilic/nucleophilic sites.

- Solubility : COSMO-RS simulations estimate logP and solubility in polar solvents (e.g., DMSO).

- Degradation Pathways : Transition-state modeling identifies hydrolysis-prone sites (e.g., amide bonds under acidic conditions) .

Q. Table 2: Example DFT Parameters

| Property | Computational Level | Result |

|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.2 eV |

| LogP (Octanol-Water) | COSMO-RS | 2.8 ± 0.3 |

Q. How are conflicting bioactivity data analyzed in pharmacological studies?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) require:

- Dose-Response Validation : Replicate assays under standardized conditions (pH, temperature, cell lines).

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions .

- Structural Analog Comparison : Compare with derivatives (e.g., morpholine-substituted quinazolines) to isolate substituent effects .

Example Conflict Resolution Workflow:

Re-test activity in triplicate.

Perform molecular docking to confirm target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.